molecular formula C15H17ClN2O2S B10892427 4-(4-chloro-2-methylphenoxy)-N-(4-methyl-1,3-thiazol-2-yl)butanamide

4-(4-chloro-2-methylphenoxy)-N-(4-methyl-1,3-thiazol-2-yl)butanamide

Katalognummer: B10892427
Molekulargewicht: 324.8 g/mol
InChI-Schlüssel: RWCRGSQHKFTVNL-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-(4-CHLORO-2-METHYLPHENOXY)-N~1~-(4-METHYL-1,3-THIAZOL-2-YL)BUTANAMIDE is a synthetic organic compound with a complex structure It is characterized by the presence of a chlorinated phenoxy group, a thiazole ring, and a butanamide moiety

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-CHLORO-2-METHYLPHENOXY)-N~1~-(4-METHYL-1,3-THIAZOL-2-YL)BUTANAMIDE typically involves multiple steps, starting from readily available starting materials. The general synthetic route includes:

    Formation of the phenoxy intermediate: This step involves the reaction of 4-chloro-2-methylphenol with an appropriate halogenating agent to introduce the phenoxy group.

    Thiazole ring formation: The next step involves the synthesis of the thiazole ring, which can be achieved through the cyclization of a suitable precursor.

    Coupling reaction: The final step involves the coupling of the phenoxy intermediate with the thiazole ring and the butanamide moiety under specific reaction conditions, such as the use of a base and a suitable solvent.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This can include the use of advanced techniques such as continuous flow synthesis, which allows for better control over reaction conditions and scalability.

Analyse Chemischer Reaktionen

Types of Reactions

4-(4-CHLORO-2-METHYLPHENOXY)-N~1~-(4-METHYL-1,3-THIAZOL-2-YL)BUTANAMIDE can undergo various types of chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out to modify the functional groups present in the compound.

    Substitution: The chlorinated phenoxy group can undergo nucleophilic substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted phenoxy derivatives.

Wissenschaftliche Forschungsanwendungen

4-(4-CHLORO-2-METHYLPHENOXY)-N~1~-(4-METHYL-1,3-THIAZOL-2-YL)BUTANAMIDE has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound can be used in studies related to enzyme inhibition and protein-ligand interactions.

    Industry: The compound can be used in the development of new materials with specific properties.

Wirkmechanismus

The mechanism of action of 4-(4-CHLORO-2-METHYLPHENOXY)-N~1~-(4-METHYL-1,3-THIAZOL-2-YL)BUTANAMIDE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of their activity. The exact pathways involved depend on the specific application and the biological context in which the compound is used.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    4-(4-CHLORO-2-METHYLPHENOXY)-N~1~-(4-METHYL-1,3-THIAZOL-2-YL)BUTANAMIDE: can be compared with other compounds that have similar structural features, such as:

Uniqueness

The uniqueness of 4-(4-CHLORO-2-METHYLPHENOXY)-N~1~-(4-METHYL-1,3-THIAZOL-2-YL)BUTANAMIDE lies in its specific combination of functional groups and structural features, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Eigenschaften

Molekularformel

C15H17ClN2O2S

Molekulargewicht

324.8 g/mol

IUPAC-Name

4-(4-chloro-2-methylphenoxy)-N-(4-methyl-1,3-thiazol-2-yl)butanamide

InChI

InChI=1S/C15H17ClN2O2S/c1-10-8-12(16)5-6-13(10)20-7-3-4-14(19)18-15-17-11(2)9-21-15/h5-6,8-9H,3-4,7H2,1-2H3,(H,17,18,19)

InChI-Schlüssel

RWCRGSQHKFTVNL-UHFFFAOYSA-N

Kanonische SMILES

CC1=C(C=CC(=C1)Cl)OCCCC(=O)NC2=NC(=CS2)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.